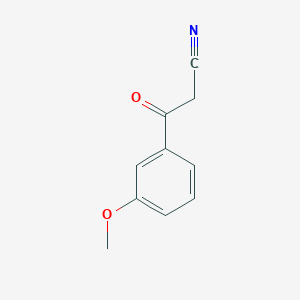

3-(3-Methoxyphenyl)-3-oxopropanenitrile

説明

General Overview and Significance of β-Ketonitriles as Multifunctional Intermediates

β-Ketonitriles, also known as α-cyano ketones, are highly versatile intermediates used in the synthesis of a wide array of organic compounds, including heteroaromatic compounds and various pharmaceuticals. nih.gov Their utility stems from the presence of two reactive functional groups—a ketone and a nitrile—which can participate in a diverse range of chemical transformations. rsc.org These compounds serve as valuable precursors for the production of biologically active scaffolds such as chromenes and quinolines, as well as natural products. rsc.orgrsc.orgnih.gov

The significance of β-ketonitriles extends into medicinal chemistry, where they are precursors for compounds with potential therapeutic applications, including anti-cancer, anti-inflammatory, antimalarial, and anti-HIV agents. rsc.org The methodologies for their application often involve cascade, domino, and sequential reactions, which showcase their versatility in organic chemistry. rsc.orgrsc.orgnih.gov For instance, they are used in the synthesis of α-ketoesters, which are important precursors for α-hydroxy esters, chiral compounds, and various heterocycles. rsc.org

The reactivity of the active methylene (B1212753) group situated between the ketone and nitrile functionalities allows for a variety of condensation and cyclization reactions. This has led to their extensive use in the synthesis of diverse heterocyclic systems like pyridines, pyrimidines, and pyrazoles. rsc.orgnih.gov One well-known example is benzoylacetonitrile (B15868), which is a common starting material for synthesizing these types of heterocyclic compounds. rsc.orgnih.gov

Historical Context and Evolution of Synthetic Strategies for β-Ketonitriles

The synthesis of β-ketonitriles has been a subject of considerable research for many decades, with numerous methods developed over the years. nih.govthieme-connect.com Early methods for preparing β-ketonitriles often involved the acylation of in situ-generated nitrile anions with esters. nih.gov For example, historical approaches utilized bases like sodium methoxide (B1231860), sodium ethoxide, or sodium amide to facilitate this transformation. nih.gov The use of sodium amide was found to be more efficient, though it presented safety concerns and could lead to the formation of amidine side-products. nih.gov

Over time, synthetic strategies have evolved to become more efficient, milder, and environmentally friendly. nih.gov More recent developments include the use of lithium bases at low temperatures or sodium hydride (NaH) at higher temperatures for the reaction of esters or Weinreb amides with acetonitrile (B52724). nih.gov However, these methods have shown varied success. nih.gov

Modern advancements have focused on developing new and efficient methodologies, including transition-metal-catalyzed reactions and metal-free approaches. nih.govthieme-connect.com For instance, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions between aldehydes and azobis(isobutyronitrile) (AIBN) have been developed, offering a metal-free and mild approach to β-ketonitriles containing a quaternary carbon center. organic-chemistry.orgacs.orgacs.org Other contemporary methods include electrochemical anodic oxidation for the cyanation of aryl methyl ketones. researchgate.net The use of microwave reactors has also been explored to synthesize β-ketonitriles, demonstrating the ongoing effort to optimize reaction conditions. A greener and more economical approach involves the acylation of the acetonitrile anion with esters and lactones using inexpensive potassium tert-butoxide (KOt-Bu). nih.govnih.govresearchgate.net

| Synthetic Strategy | Reagents | Key Features |

| Classical Acylation | Esters, Acetonitrile, Sodium Ethoxide/Amide | Early methods, often required harsh conditions. nih.govgoogle.com |

| Modern Acylation | Esters/Weinreb Amides, Acetonitrile, Lithium bases/NaH | Improved efficiency over classical methods. nih.gov |

| Potassium Tert-Butoxide Method | Esters/Lactones, Acetonitrile, KOt-Bu | Economical and environmentally friendly. nih.govnih.govresearchgate.net |

| NHC-Catalyzed Radical Coupling | Aldehydes, AIBN, N-Heterocyclic Carbene | Metal-free, mild conditions, forms quaternary centers. organic-chemistry.orgacs.orgacs.org |

| Electrochemical Synthesis | Aryl Methyl Ketones, Cyanide Source, Electrochemical Cell | Metal- and oxidant-free conditions. researchgate.net |

| Microwave-Assisted Synthesis | Esters, Nitriles, Potassium tert-butoxide | Rapid reaction times. |

Role of β-Ketonitriles in the Construction of Complex Molecular Architectures

The structural features of β-ketonitriles make them ideal building blocks for the construction of complex molecular architectures. rsc.orgthieme-connect.com Their ability to undergo a variety of chemical transformations allows for the synthesis of diverse carbocyclic and heterocyclic compounds. rsc.org

Heterocyclic Synthesis: β-Ketonitriles are extensively used in the synthesis of a wide range of heterocyclic compounds. rsc.org They are key starting materials for:

Pyridines: Condensation of β-ketonitriles with aldehydes or ketones, often via reactions like the Hantzsch synthesis, yields pyridine (B92270) derivatives. rsc.org

Pyrimidines: Reactions with appropriate precursors lead to the formation of the pyrimidine (B1678525) core. rsc.org

Pyrazoles: Heating β-ketonitriles with hydrazine (B178648) is a common method for preparing 5-aminopyrazoles, which are themselves important intermediates for other nitrogen-containing heterocycles. rsc.org

Chromenes: Asymmetric organocatalytic reactions of β-ketonitriles can produce functionalized 2-amino-4-aryl-4H-chromenes. rsc.org

Furans and Dihydrofurans: They are used in the synthesis of trifluoromethylated furans, dihydrofuranols, and chiral bicyclic dihydrofurans. rsc.org

Pyrroles: They can be used to synthesize functionalized 3-cyanopyrroles. rsc.org

Carbocyclic Synthesis: Beyond heterocycles, β-ketonitriles are also employed in the synthesis of various carbocyclic structures. For example, they can react with 1,2-bis(halomethyl)benzenes to form cyano-substituted naphthalene derivatives. rsc.org

The versatility of β-ketonitriles is further demonstrated by their use in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org For instance, a three-component reaction involving aldehydes, malononitrile (B47326), and β-ketonitriles can produce 2-amino-4H-pyran-3,5-dicarbonitrile derivatives in high yields. nih.gov Their role as precursors to other useful intermediates, such as 3,5-dioxopentanoates (3,5-diketo esters), further expands their synthetic utility. nih.gov

| Compound Class | Synthetic Application of β-Ketonitriles |

| Pyridines | Condensation with aldehydes or ketones. rsc.org |

| Pyrimidines | Used as a key building block in cyclization reactions. rsc.org |

| Pyrazoles | Reaction with hydrazine to form 5-aminopyrazoles. rsc.org |

| Chromenes | Asymmetric organocatalytic 1,6-conjugate addition/annulation. rsc.org |

| Naphthalenes | Reaction with 1,2-bis(halomethyl)benzenes. rsc.org |

| Furans | Used in cascade reactions to form substituted furans. rsc.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(3-methoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXOHKGATNULJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342817 | |

| Record name | 3-(3-Methoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21667-60-7 | |

| Record name | 3-(3-Methoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 3 Methoxyphenyl 3 Oxopropanenitrile

Tautomerism and Equilibrium Studies

Like other β-dicarbonyl compounds, 3-(3-methoxyphenyl)-3-oxopropanenitrile exists as an equilibrium mixture of tautomeric forms. The primary equilibrium is between the keto and enol forms, with the potential for a secondary equilibrium involving a ketenimine structure.

Keto-Enol Tautomerism in β-Ketonitriles

The most significant tautomeric relationship for this compound is the keto-enol tautomerism. The keto tautomer is the classical this compound structure, while the enol tautomer, (Z)-3-hydroxy-3-(3-methoxyphenyl)acrylonitrile, features a carbon-carbon double bond and a hydroxyl group.

The position of this equilibrium is governed by several factors, including the electronic nature of the substituents on the aromatic ring and the potential for intramolecular hydrogen bonding. In the enol form, the hydroxyl proton can form a strong intramolecular hydrogen bond with the nitrogen atom of the nitrile group, creating a stable six-membered ring-like structure. This interaction is a significant driving force favoring the enol tautomer. Studies on related benzoylacetonitriles have shown that the presence of electron-donating groups, such as the methoxy (B1213986) group in the meta position, can influence the electron density of the system and thereby affect the stability of the tautomers.

Influence of Solvent Polarity on Tautomeric Equilibria

The equilibrium between the keto and enol forms of β-ketonitriles is highly sensitive to the solvent environment. The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.

In nonpolar solvents, the enol form is generally favored. This preference is attributed to the stability gained from the intramolecular hydrogen bond, which is more favorable in an environment that does not compete for hydrogen bonding. Conversely, in polar protic solvents, the keto form tends to be more prevalent. These solvents can form intermolecular hydrogen bonds with the carbonyl group of the keto tautomer, stabilizing it relative to the enol form, where the intramolecular hydrogen bond would be disrupted by the solvent molecules. Polar aprotic solvents can also influence the equilibrium by interacting with the dipole moments of the tautomers.

Table 1: Expected Trend of Enol Tautomer Percentage for this compound in Various Solvents

| Solvent | Polarity | Expected Predominant Tautomer |

| Hexane | Nonpolar | Enol |

| Chloroform | Moderately Polar | Enol |

| Acetone | Polar Aprotic | Keto |

| Methanol | Polar Protic | Keto |

| Water | Highly Polar Protic | Keto |

Note: This table represents a qualitative prediction based on the general behavior of β-ketonitriles, as specific experimental data for this compound was not found in the cited literature.

Spectroscopic and Computational Analysis of Tautomeric Forms

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for studying keto-enol tautomerism.

In ¹H NMR spectroscopy, the keto and enol forms give rise to distinct signals. The methylene (B1212753) protons (-CH₂-) of the keto form typically appear as a singlet, while the vinylic proton (=CH-) of the enol form appears at a different chemical shift. The hydroxyl proton (-OH) of the enol form, involved in the intramolecular hydrogen bond, often gives a broad signal at a downfield chemical shift. The relative integration of these signals allows for the quantification of the tautomeric ratio in a given solvent.

IR spectroscopy can also distinguish between the two forms. The keto tautomer exhibits a characteristic C=O stretching vibration, while the enol form shows a C=C stretching band and a broad O-H stretching band, indicative of the hydrogen-bonded hydroxyl group.

Computational chemistry, using methods like Density Functional Theory (DFT), provides valuable insights into the relative stabilities of the tautomers. These calculations can predict the optimized geometries, relative energies, and vibrational frequencies of the keto, enol, and ketenimine forms, corroborating experimental findings and helping to rationalize the observed equilibria. Theoretical studies on related systems have been instrumental in understanding the energetic landscape of these tautomeric transformations.

Nitrile-Ketenimine Tautomerism

A less common but possible tautomeric equilibrium in β-ketonitriles is the nitrile-ketenimine tautomerism. This involves the migration of a proton from the α-carbon to the nitrogen atom of the nitrile group, resulting in a ketenimine structure with a C=C=N cumulative double bond system.

The ketenimine tautomer is generally less stable and therefore present in much lower concentrations at equilibrium compared to the keto and enol forms. Its existence is often inferred from trapping experiments or detected in the gas phase using techniques like mass spectrometry. For this compound, the nitrile-ketenimine tautomer would be 3-(3-methoxyphenyl)-3-oxoprop-1-en-1-imine. Spectroscopic evidence for this tautomer in solution is typically scarce due to its low population.

Nucleophilic Additions and Condensation Reactions

The presence of the activated methylene group and the electrophilic carbonyl carbon makes this compound a versatile substrate for various nucleophilic addition and condensation reactions.

Hantzsch Synthesis for Pyridine (B92270) Derivatives

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridine (B1217469) and, subsequently, pyridine derivatives. wikipedia.org While the traditional Hantzsch synthesis utilizes a β-ketoester, β-ketonitriles like this compound can also serve as the active methylene component.

The reaction typically involves the condensation of an aldehyde, two equivalents of an active methylene compound, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). In the context of using this compound, the reaction would proceed with an aldehyde (e.g., benzaldehyde), another equivalent of an active methylene compound, and ammonia. The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine derivative.

A study involving the Hantzsch condensation of m-methoxybenzaldehyde (a precursor to the title compound) with methyl 3-aminocrotonate successfully yielded the corresponding 4-(3-methoxyphenyl)-1,4-dihydropyridine derivative. nih.gov This demonstrates the feasibility of incorporating the 3-methoxyphenyl (B12655295) moiety into the dihydropyridine core through this synthetic route. The use of this compound itself would lead to pyridine derivatives with a cyano group at the 3-position and a 3-methoxyphenyl group at the 4-position, offering a pathway to a diverse range of substituted pyridines.

Condensation with Aldehydes and Ketones

The presence of an active methylene group, situated between a carbonyl and a nitrile group, imparts significant reactivity to this compound. This structural feature allows it to readily participate in Knoevenagel-type condensation reactions with various aldehydes and ketones. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine. The initial condensation yields an α,β-unsaturated keto-nitrile, a versatile intermediate for further synthetic transformations. magritek.comijnrd.org

The general mechanism involves the deprotonation of the active methylene group to form a stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct leads to the formation of a carbon-carbon double bond. Aromatic aldehydes are particularly effective in this reaction due to the absence of α-hydrogens, which prevents self-condensation. ijnrd.org

Table 1: Examples of Knoevenagel Condensation Products

| Aldehyde/Ketone | Catalyst | Product |

| Benzaldehyde | Piperidine | 2-(3-Methoxybenzoyl)-3-phenylacrylonitrile |

| 4-Chlorobenzaldehyde | Triethylamine | 3-(4-Chlorophenyl)-2-(3-methoxybenzoyl)acrylonitrile |

| Acetone | Sodium Ethoxide | 2-(3-Methoxybenzoyl)-3-methylbut-2-enenitrile |

Three-Component Condensation Reactions

This compound is an excellent substrate for one-pot, three-component condensation reactions, which are highly efficient for building molecular complexity from simple precursors. In these reactions, the β-ketonitrile typically serves as the active methylene component.

A notable example is the Michael addition-initiated reaction involving an acetophenone (B1666503) derivative, an aromatic aldehyde, and malononitrile (B47326), which can be adapted for this compound. researchgate.netinformahealthcare.com For instance, a reaction between this compound, an aromatic aldehyde, and a Michael donor (like another active methylene compound or a thiol) can lead to complex acyclic structures in a single step. These reactions are often catalyzed by Lewis acids or bases and are valued for their atom economy and straightforward procedures. wikipedia.orgresearchgate.net

Table 2: Illustrative Three-Component Reaction

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| This compound | Aromatic Aldehyde | Malononitrile | Cerium(IV) Ammonium Nitrate | 2-(Aryl(2-cyano-1-(3-methoxyphenyl)-1-oxoethyl)methyl)malononitrile |

| This compound | Benzaldehyde | Thiophenol | Piperidine | 2-(3-Methoxybenzoyl)-3-phenyl-3-(phenylthio)propanenitrile |

Cyclization Reactions for Heterocycle Synthesis

The diverse functionality of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds.

Formation of Pyridines

Substituted pyridines can be synthesized using this compound through multi-component cyclocondensation reactions. A common approach is a variation of the Hantzsch pyridine synthesis. ijpsonline.com In this method, the β-ketonitrile can react with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, such as ammonium acetate. The reaction proceeds through a series of condensation and addition reactions, culminating in the formation of a dihydropyridine intermediate, which is then oxidized to the aromatic pyridine ring. baranlab.orgorganic-chemistry.org This strategy allows for the synthesis of highly functionalized pyridine derivatives bearing methoxyphenyl, cyano, and other substituents.

Table 3: Synthesis of Substituted Pyridines

| Reactant 1 | Reactant 2 | Ammonia Source | Product |

| This compound | Chalcone (1,3-Diphenyl-2-propen-1-one) | Ammonium Acetate | 2-Amino-4-(3-methoxyphenyl)-5,6-diphenylnicotinonitrile |

| This compound | Ethyl Acetoacetate | Ammonium Acetate | 4-(3-Methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

Synthesis of Pyrimidines and Pyrazoles

The 1,3-dicarbonyl-like nature of this compound enables its use in the synthesis of pyrazoles and pyrimidines.

Pyrazoles: The reaction with hydrazine (B178648) or its derivatives is a standard method for constructing the pyrazole (B372694) ring. nih.gov this compound reacts with hydrazine hydrate, typically in a protic solvent like ethanol, to yield 5-amino-3-(3-methoxyphenyl)-1H-pyrazole. The reaction involves the initial formation of a hydrazone at the carbonyl group, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the nitrile carbon, leading to cyclization. nih.govescholarship.org

Pyrimidines: Pyrimidine (B1678525) rings can be formed by the condensation of this compound with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328). researchgate.net This reaction, usually conducted under basic conditions, results in the formation of substituted aminopyrimidines. For example, condensation with guanidine yields 2,4-diamino-6-(3-methoxyphenyl)pyrimidine-5-carbonitrile.

Table 4: Synthesis of Pyrazole and Pyrimidine Derivatives

| Reagent | Heterocycle Formed | Product Name |

| Hydrazine Hydrate | Pyrazole | 5-Amino-3-(3-methoxyphenyl)-1H-pyrazole |

| Guanidine Hydrochloride | Pyrimidine | 2,4-Diamino-6-(3-methoxyphenyl)pyrimidine-5-carbonitrile |

| Thiourea | Pyrimidine | 4-Amino-6-(3-methoxyphenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile |

Construction of Fused Heterocycles (e.g., Pyrido[2,3-d]pyrimidines)

The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems. A prominent example is the construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, which is present in many biologically active compounds. nih.govnih.gov

A highly efficient method for this synthesis is a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and a 6-aminopyrimidine derivative, such as 6-amino-1,3-dimethyluracil. researchgate.netniscpr.res.in The reaction sequence is believed to start with the Knoevenagel condensation of the aldehyde and the β-ketonitrile. The resulting α,β-unsaturated intermediate then undergoes a Michael addition with the 6-aminopyrimidine, followed by an intramolecular cyclization and subsequent aromatization (often via tautomerization or oxidation) to furnish the fused pyrido[2,3-d]pyrimidine system. researchgate.net

Table 5: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| Aldehyde | Pyrimidine Component | Catalyst | Product Name |

| 4-Methylbenzaldehyde | 6-Amino-1,3-dimethyluracil | L-proline | 7-Cyano-6-(3-methoxyphenyl)-5-(4-methylphenyl)-1,3-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

| 2-Chlorobenzaldehyde | 6-Aminouracil | Lactic Acid | 5-(2-Chlorophenyl)-7-cyano-6-(3-methoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

Dihydrofuran and Dihydrothiopyran Derivatives

While direct cyclization to dihydrofurans and dihydrothiopyrans is less common, these heterocycles can be synthesized from this compound through multi-step sequences. A plausible route involves first performing a Knoevenagel condensation with an aldehyde to generate an electron-deficient alkene.

This α,β-unsaturated intermediate can then undergo a conjugate addition (Michael addition) with a suitable nucleophile. For the synthesis of dihydrothiopyran derivatives, a sulfur nucleophile like hydrogen sulfide (B99878) or a thiol can be used. The resulting Michael adduct can then undergo an intramolecular cyclization to form the six-membered sulfur-containing ring. A similar strategy, potentially involving reduction of the keto group followed by intramolecular cyclization, could be envisioned for the synthesis of dihydrofuran derivatives.

Table 6: Plausible Synthetic Route to Dihydrothiopyran Derivatives

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Knoevenagel Condensation | Benzaldehyde, Piperidine | 2-(3-Methoxybenzoyl)-3-phenylacrylonitrile |

| 2 | Michael Addition/Cyclization | Sodium hydrosulfide (B80085) (NaSH) | 6-Amino-4-(3-methoxyphenyl)-2-phenyl-2H-thiopyran-5-carbonitrile |

Pyrazolopyrimidines and Related Systems

The β-ketonitrile moiety of this compound serves as a valuable building block for the synthesis of fused heterocyclic systems, particularly pyrazolopyrimidines. The general strategy involves the initial formation of a 5-aminopyrazole intermediate, which is then cyclized to form the pyrazolopyrimidine core.

The synthesis begins with the reaction of this compound with hydrazine hydrate. This condensation reaction typically proceeds to form 5-amino-3-(3-methoxyphenyl)-1H-pyrazole. This aminopyrazole is a key intermediate, possessing nucleophilic centers that can react with various 1,3-dielectrophiles to construct the fused pyrimidine ring.

Once the 5-aminopyrazole intermediate is obtained, it can be converted to pyrazolo[3,4-d]pyrimidines through several established methods. These methods involve condensation with reagents that provide the remaining atoms for the pyrimidine ring. The specific outcome of the reaction can be tailored by the choice of the cyclizing agent. For instance, reaction with formamide (B127407) can lead to the formation of 4-aminopyrazolo[3,4-d]pyrimidines. researchgate.net The versatility of this approach allows for the introduction of various substituents onto the pyrimidine ring, making it a significant pathway in medicinal chemistry.

Table 1: Representative Reagents for Cyclization of 5-Aminopyrazoles to Pyrazolo[3,4-d]pyrimidines

| Reagent | Resulting Pyrimidine Substructure |

|---|---|

| Formamide | 4-Amino |

| Triethyl Orthoformate | 4-Unsubstituted (after hydrolysis) |

| Carbon Disulfide | 4-Thiol |

| Urea (fusion) | 4-Oxo |

The pyrazolopyrimidine scaffold is a purine (B94841) analog and is of significant interest due to its presence in a wide range of biologically active molecules.

Quinoline (B57606) and Isoxazole Formation

The reactive nature of the 1,3-dicarbonyl equivalent in this compound allows for its use in classical condensation reactions to form other important heterocyclic cores like quinolines and isoxazoles.

Quinoline Formation: Quinolines can be synthesized via several named reactions, such as the Friedländer annulation. This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketonitrile. In this context, this compound can react with an o-aminobenzaldehyde or o-aminobenzophenone derivative under acid or base catalysis. The reaction proceeds through an initial aldol-type condensation or Knoevenagel condensation, followed by cyclization and dehydration to afford the substituted quinoline ring system. iipseries.orgorganic-chemistry.org The presence of the cyano group at the 3-position of the resulting quinoline offers a handle for further synthetic modifications.

Isoxazole Formation: The synthesis of isoxazoles from 1,3-dicarbonyl compounds is a well-established transformation. This compound can react with hydroxylamine (B1172632) in a condensation reaction to form a 3,5-disubstituted isoxazole. The reaction proceeds through the formation of an oxime intermediate at the ketone carbonyl, followed by intramolecular cyclization with the loss of water. The nitrile group remains intact during this transformation. The resulting product is 5-(3-methoxyphenyl)isoxazole-3-carbonitrile. This method provides a direct route to functionalized isoxazoles, which are prevalent motifs in many pharmaceutical compounds. wpmucdn.comnih.gov

Radical Reactions and Oxidative Cyclizations

Manganese(III)-Mediated Oxidative Cyclizations

Manganese(III) acetate is a one-electron oxidizing agent that can be used to generate carbon-centered radicals from active methylene compounds like β-ketonitriles. nih.gov The reaction of this compound with Mn(OAc)₃ generates an α-cyano-α-keto radical. This highly reactive intermediate can then add to the double bond of an alkene in an intermolecular fashion.

The resulting radical adduct undergoes a subsequent oxidative cyclization, typically leading to the formation of highly substituted 4,5-dihydrofuran derivatives. researchgate.netdocumentsdelivered.com The reaction is initiated by the single-electron oxidation of the enol form of the β-ketonitrile. nih.gov This method has been successfully applied to a range of 3-oxo-3-arylpropanenitriles and various alkenes, demonstrating its synthetic utility for constructing complex heterocyclic frameworks. researchgate.netresearchgate.net

Table 2: Examples of Mn(III)-Mediated Cyclization with 3-Oxo-3-arylpropanenitriles and Alkenes

| 3-Oxopropanenitrile Aryl Group | Alkene | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Phenyl | 1,1-Diphenylethylene | 2,2,4-Triphenyl-4,5-dihydrofuran-3-carbonitrile | Good | researchgate.net |

| 2-Thienyl | 2-(1-Phenylvinyl)thiophene | 4-Phenyl-2,5-di(2-thienyl)-4,5-dihydrofuran-3-carbonitrile | High (77-91%) | researchgate.net |

Cyclopropanation Reactions of α-Diazo-β-ketonitriles

The α-position of this compound can be functionalized to form an α-diazo compound, which is a key precursor for cyclopropanation reactions. This transformation is typically achieved through a diazo-transfer reaction using a sulfonyl azide (B81097), such as tosyl azide or mesyl azide, in the presence of a base. organic-chemistry.org The product of this reaction is 2-diazo-3-(3-methoxyphenyl)-3-oxopropanenitrile.

This α-diazo-β-ketonitrile is a stabilized diazo compound that can be used to generate a metal-carbene intermediate upon treatment with a transition metal catalyst, most commonly complexes of rhodium(II) or copper(I). researchgate.netnih.gov This reactive carbene can then react with an alkene to form a cyclopropane (B1198618) ring in a cyclopropanation reaction. wikipedia.org The reaction is often highly stereoselective, and the resulting cyclopropyl (B3062369) ketones are versatile synthetic intermediates. researchgate.net The use of chiral catalysts can enable asymmetric cyclopropanation, leading to enantiomerically enriched products.

Table 3: Catalysts and Conditions for Cyclopropanation of α-Diazo-β-ketoesters/nitriles

| Catalyst | Typical Alkene Substrate | Key Features | Reference |

|---|---|---|---|

| Rh₂(OAc)₄ | Styrenes, Dienes | High efficiency, general applicability | nih.gov |

| Rh₂(S-TCPTTL)₄ | Styrenes | High stereoselectivity with p-methoxyphenyl ketones | researchgate.net |

| CuI | Terminal Alkenes | Good to very good yields, mild conditions | nih.gov |

Other Derivatizations and Functionalizations

Conversion to 3-Amino Alcohols

The conversion of this compound to a 3-amino alcohol requires the reduction of both the ketone and the nitrile functional groups. This transformation can be accomplished using powerful reducing agents that are capable of reducing both functionalities simultaneously.

The stereochemistry of the resulting alcohol is a critical aspect of this reaction. The reduction of the ketone can lead to the formation of syn or anti diastereomers if there is a pre-existing chiral center at the α-position. For the parent compound, the reduction of the prochiral ketone results in a racemic mixture unless a chiral reducing agent or catalyst is employed. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction. researchgate.netnih.gov These amino alcohol products are important structural motifs found in many natural products and pharmaceuticals. gaylordchemical.com

Decyanation to Ketones

The decyanation of this compound is a significant chemical transformation that results in the formation of the corresponding ketone, 3-methoxyacetophenone. This process involves the removal of the cyano group (-CN) and its replacement with a hydrogen atom. The reaction leverages the inherent reactivity of the β-ketonitrile functional group arrangement.

The most common and classical pathway for the decyanation of β-ketonitriles, such as this compound, is a two-step sequence involving hydrolysis of the nitrile to a carboxylic acid, followed by a subsequent decarboxylation. psu.eduresearchgate.net This sequence can be performed under either acidic or basic conditions. psu.eduresearchgate.net

Under these conditions, the nitrile group is first hydrolyzed to a β-keto acid intermediate, 3-(3-methoxyphenyl)-3-oxopropanoic acid. This intermediate is generally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final ketone product, 3-methoxyacetophenone. psu.edu The ease of this decarboxylation step is a well-established characteristic of β-keto acids.

Image of the reaction scheme for the decyanation of this compound to 3-methoxyacetophenone via a β-keto acid intermediate.

Detailed research on analogous β-ketonitriles demonstrates that this transformation can be achieved with high efficiency. The choice of acidic or basic conditions can be influenced by the presence of other functional groups within the molecule.

For instance, refluxing the compound in an aqueous mineral acid, such as sulfuric acid or hydrochloric acid, facilitates the hydrolysis of the nitrile to a carboxylic acid, which then decarboxylates in situ. psu.edu Alternatively, treatment with a strong base like sodium hydroxide (B78521) or potassium hydroxide, typically in an aqueous or alcoholic solution at elevated temperatures, can also effect the same transformation. psu.edu In this case, the reaction proceeds through the sodium or potassium salt of the β-keto acid.

The table below summarizes representative conditions for the decyanation of β-ketonitriles to ketones, which are applicable to this compound.

| Reagent/Catalyst | Solvent | Temperature | Product | Yield |

| Aqueous H₂SO₄ | Water/Dioxane | Reflux | 3-Methoxyacetophenone | High |

| Aqueous NaOH | Water/Ethanol | Reflux | 3-Methoxyacetophenone | High |

Applications and Advanced Research Directions

Synthetic Building Blocks in Organic Chemistry

As a foundational component in organic synthesis, 3-(3-Methoxyphenyl)-3-oxopropanenitrile serves as a linchpin for constructing a variety of intricate molecular frameworks.

Precursors for Biologically Active Scaffolds (e.g., Chromenes, Quinolines)

The compound is an ideal starting material for synthesizing heterocyclic scaffolds like chromenes and quinolines, which are prevalent in numerous pharmacologically active molecules.

Chromenes: The β-ketonitrile moiety of this compound enables its participation in condensation reactions with phenolic compounds. For instance, in reactions with substituted phenols or naphthols, it can lead to the formation of the chromene ring system. Multi-component reactions involving an aldehyde, malononitrile (B47326) (a related nitrile-containing compound), and a naphthol derivative are known to produce benzo[f]chromene structures. nih.gov This highlights the utility of the activated nitrile functionality in building the chromene core, which is found in compounds with antitumor and antifungal activities. researchgate.net

Quinolines: The quinoline (B57606) ring is another critical scaffold in drug discovery, found in antimalarial drugs like quinine (B1679958) and chloroquine. wikipedia.org The Friedländer synthesis, a classical method for preparing quinolines, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgiipseries.org this compound is an excellent substrate for this reaction, where its active methylene (B1212753) and carbonyl groups react to form the pyridine (B92270) ring portion of the quinoline system. This reaction would yield quinolines specifically substituted at the 2-position with an amino group (from the nitrile) and at the 4-position with the 3-methoxyphenyl (B12655295) group. Such methoxy-substituted quinolines have been investigated for their potential in treating prostate cancer and Chagas disease. nih.gov

Intermediates for Natural Product Synthesis

While direct use in the total synthesis of a specific natural product is not widely documented, the structural motifs that can be generated from this compound are common in natural products. nih.govresearchgate.net Its role is significant in the synthesis of natural product analogues or complex fragments. The 3-methoxyphenyl group is a feature in many natural lignans (B1203133) and phenylpropanoids with demonstrated biological activities, including anti-inflammatory and anti-tumor effects. mdpi.commdpi.com Synthetic chemists can utilize this building block to introduce the 3-methoxyphenyl moiety efficiently while leveraging the keto and nitrile groups for subsequent transformations to build the target natural product-like molecule. dntb.gov.ua

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, this compound is a precursor for molecules designed to interact with specific biological targets, leading to the development of new therapeutic agents.

Precursors for Anti-Cancer, Anti-Inflammatory, and Anti-HIV Agents

The compound serves as a starting point for the synthesis of various therapeutic agents.

Anti-Cancer Agents: The methoxybenzoyl moiety is a key component in several classes of experimental anti-cancer agents. For example, research has shown that methoxybenzoyl-aryl-thiazole derivatives are potent cytotoxic agents against prostate cancer and melanoma. nih.gov The synthesis of these molecules can be envisioned starting from this compound, which provides the methoxybenzoyl portion of the final structure. Furthermore, methoxy-substituted benzo[h]quinoline-carbonitriles have been designed as potential anti-prostate cancer compounds. nih.gov

Anti-Inflammatory Agents: Methoxyphenolic compounds are recognized for their anti-inflammatory properties. nih.gov The 3-methoxyphenyl group from the precursor can be incorporated into various heterocyclic systems known to modulate inflammatory pathways. For instance, derivatives of 2,3-dihydrobenzofurans containing methoxy (B1213986) substituents have been synthesized and tested for their ability to inhibit the NF-κB pathway, a key regulator of inflammation. cnr.it

Anti-HIV Agents: The development of anti-HIV therapeutics often involves the synthesis and screening of large libraries of diverse heterocyclic compounds to identify inhibitors of viral targets like reverse transcriptase, protease, or integrase. nih.gov The reactive nature of this compound makes it a useful building block for creating such libraries, enabling the rapid generation of novel molecular scaffolds for biological evaluation.

Synthesis of Anti-parasitic Drugs and Analogs (e.g., Diaminopyrimidines)

The synthesis of diaminopyrimidines, a class of compounds known for their anti-parasitic and anti-tubercular activities, represents a significant application. mdpi.com A straightforward and established synthetic route involves the cyclization of a β-oxopropionitrile derivative with guanidine (B92328). google.com By reacting this compound with guanidine, one can synthesize 2,4-diamino-6-(3-methoxyphenyl)pyrimidine. This scaffold is central to drugs that inhibit dihydrofolate reductase, an essential enzyme in parasites like Plasmodium falciparum (malaria) and Toxoplasma gondii (toxoplasmosis). Methoxy-substituted quinolines have also shown promise as agents against Chagas disease, caused by the parasite Trypanosoma cruzi. nih.gov

| Therapeutic Area | Target Scaffold | Synthetic Route from Precursor |

| Anti-parasitic | 2,4-Diaminopyrimidines | Cyclization with guanidine |

| Anti-cancer | Methoxybenzoyl-aryl-thiazoles | Multi-step synthesis involving thiazole (B1198619) ring formation |

| Anti-inflammatory | Methoxy-substituted heterocycles | Condensation and cyclization reactions |

Development of Enzyme Inhibitors (e.g., Hsp90 inhibitors)

Heat shock protein 90 (Hsp90) is a molecular chaperone that is a key target in cancer therapy because it helps stabilize many proteins required for tumor growth. nih.govmdpi.com A number of synthetic Hsp90 inhibitors are based on heterocyclic scaffolds such as pyrazole (B372694). nih.gov The synthesis of 3,5-disubstituted pyrazoles can be readily achieved through the condensation of a 1,3-dicarbonyl compound or a β-ketonitrile with hydrazine (B178648) or its derivatives. Therefore, this compound can serve as a direct precursor to pyrazole-based Hsp90 inhibitors, yielding a pyrazole ring with a 3-methoxyphenyl substituent and an amino group, which can be further functionalized to optimize binding to the Hsp90 ATP-binding site. researchgate.netnih.gov

| Enzyme Target | Inhibitor Scaffold | Synthetic Utility of Precursor |

| Hsp90 | Pyrazoles | Condensation with hydrazine derivatives to form the core pyrazole ring |

| Dihydrofolate Reductase | Diaminopyrimidines | Cyclization with guanidine to form the pyrimidine (B1678525) ring |

Intermediates for Pharmaceutical Intermediates (e.g., Bosutinib)

β-Ketonitriles are valuable precursors in the synthesis of a wide array of heterocyclic structures that form the core of many pharmaceutical agents. researchgate.net While this compound is a member of this versatile class, its specific use as a direct intermediate in the synthesis of the tyrosine kinase inhibitor Bosutinib is not prominently documented in available scientific literature. However, the synthesis of Bosutinib relies heavily on structurally related β-ketonitrile intermediates to construct its central 4-oxo-1,4-dihydroquinoline-3-carbonitrile core.

For instance, one established synthetic route to Bosutinib involves the intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile (B25521) derivative. researchgate.net Another key method utilizes 3,3-diethoxypropionitrile, which under acidic conditions, converts in situ to 3-oxopropanenitrile. researchgate.netnih.gov This intermediate then reacts with an aniline (B41778) derivative to form a Schiff's base, which subsequently undergoes cyclization to build the quinoline ring system essential to Bosutinib's structure. researchgate.netnih.gov These examples underscore the critical role of the β-ketonitrile functional group in forging the heterocyclic systems found in complex pharmaceuticals like Bosutinib. derpharmachemica.comnih.gov

Agrochemical Applications

The benzoylacetonitrile (B15868) framework, to which this compound belongs, is a versatile starting material for producing a variety of heterocyclic compounds that have potential applications in the agrochemical sector. ontosight.airesearchgate.net These molecules serve as convenient intermediates for the preparation of six-membered heterocyclic rings such as pyridines and pyrimidines, which are common scaffolds in active agrochemical ingredients. researchgate.netgoogle.com The reactivity of the β-ketonitrile moiety allows for condensation reactions with various reagents to generate these complex structures. ontosight.ai Although specific agrochemical products derived directly from this compound are not detailed in the reviewed literature, the general utility of the benzoylacetonitrile class as precursors to agrochemically relevant heterocycles is well-established. ontosight.ai

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the chemical properties of β-ketonitriles, including their tautomeric equilibria and reaction mechanisms. researchgate.netscirp.org These compounds can exist in equilibrium between a keto form and an enol form. DFT calculations, often using the B3LYP functional, can predict the relative stabilities of these tautomers in both the gas phase and in various solvents. researchgate.netorientjchem.org

To account for solvent effects, these calculations frequently incorporate a Polarizable Continuum Model (PCM). researchgate.netnih.gov Theoretical studies on related β-dicarbonyl systems have shown that polar solvents tend to stabilize the more polar keto tautomer over the enol form. orientjchem.org The calculations provide insights into thermodynamic parameters, such as changes in Gibbs free energy (ΔG), which help to predict the position of the tautomeric equilibrium. researchgate.net This theoretical understanding is crucial for predicting the reactivity of this compound in different chemical environments.

| Compound System | Phase/Solvent | Computational Method | Finding |

|---|---|---|---|

| Generic β-Ketonitriles | Gas Phase & Solvents (Chloroform, Acetone, DMSO) | DFT (B3LYP) with PCM | Enol forms are generally the most relevant tautomers; solvent polarity influences equilibrium. researchgate.net |

| 3-Phenyl-2,4-pentanedione | Gas Phase & Solvents (Cyclohexane, CCl4, Methanol, Water) | DFT (B3LYP/6-31+G(d)) | Keto-form is more stable than the enol form in all investigated media, with stability decreasing in polar solvents. orientjchem.org |

| Acetylacetone | Gas Phase | DFT (B3LYP/6-311G(d)) | The enol form is predicted to be more stable than the diketo form, with a calculated ΔG of -0.91 kcal/mol for the transformation. researchgate.net |

| Quinolin-4-one Derivatives | Gas Phase & DMF | DFT (B3LYP/6-311G(d)) | Thermodynamic parameters show an equilibrium between keto and enol tautomers. scirp.org |

Computational chemistry provides essential insights into the three-dimensional structures and relative stabilities of transient reactive intermediates that may form during chemical transformations of this compound. Through conformational analysis, researchers can identify the most stable arrangements (conformers) of these intermediates.

This analysis is critical because the specific conformation of an intermediate can dictate the stereochemical outcome of a reaction. By calculating the potential energy surface, different low-energy conformers can be identified, and the transition states connecting them can be modeled. For example, in reactions involving acylation or alkylation at the α-carbon, the orientation of the substituents can be predicted by analyzing the steric and electronic interactions in the possible conformers of the resulting enolate intermediate. Molecular modeling studies on related systems have successfully explained conformational preferences that control molecular binding and reactivity. nih.gov

Advanced Analytical Techniques for Characterization in Reaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method for the experimental study of tautomerism in β-ketonitriles. researchgate.netbohrium.com The keto-enol tautomerism is often slow on the NMR timescale, which allows for the distinct observation and quantification of signals corresponding to both the keto and enol forms. encyclopedia.pub Both ¹H and ¹³C NMR spectra provide valuable information for characterizing the equilibrium. encyclopedia.pub

In ¹H NMR, the keto form typically shows a signal for the α-protons (CH₂), while the enol form exhibits a signal for the vinylic proton (CH). encyclopedia.pub The ratio of the integrals of these characteristic peaks can be used to determine the equilibrium constant (Keq) in a given solvent. truman.edu Studies on various β-dicarbonyl compounds have demonstrated that the position of the equilibrium is highly dependent on the solvent. researchgate.netnih.gov Generally, non-polar, aprotic solvents favor the enol form, which is stabilized by a strong intramolecular hydrogen bond, whereas polar, protic solvents can disrupt this internal hydrogen bond and shift the equilibrium toward the keto form. researchgate.netnih.gov

| Compound System | Solvent | Dominant Tautomer | Key Observation |

|---|---|---|---|

| Generic β-Ketonitriles | CDCl₃, Acetone-d₆, DMSO-d₆ | Enol | The enol form is the only relevant tautomer observed across different solvents. researchgate.net |

| 1,3-Dicarbonyl Drug Precursors | DMSO-d₆, Chloroform-d | Diketo | Equilibrium was stable in these solvents, but unstable for some compounds in Acetone-d₆ and Methanol-d₄. nih.gov |

| Acetylacetone | CDCl₃ | Enol | ¹H NMR clearly shows separate signals for keto (3.6 and 2.2 ppm) and enol forms. encyclopedia.pub |

| Benzimidazole Compounds | Various Solvents | Varies | The dielectric constant and hydrogen-bonding ability of the solvent profoundly affect the tautomeric equilibrium. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. youtube.com For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features: a nitrile group, a ketone group, an aromatic ring, and an ether linkage.

The main functional group absorptions expected are:

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption is expected in the region of 2260-2220 cm⁻¹. For a similar compound, 3-(4-(chloromethyl)phenyl)-3-oxopropanenitrile, this peak was observed at 2255 cm⁻¹. rsc.org

Ketone (C=O) Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the ketone is anticipated between 1700 cm⁻¹ and 1680 cm⁻¹. libretexts.org The IR spectrum of 3-(4-(chloromethyl)phenyl)-3-oxopropanenitrile showed a carbonyl stretch at 1688 cm⁻¹. rsc.org Conjugation with the aromatic ring typically shifts this absorption to a lower wavenumber.

Aromatic C=C Stretch: The presence of the benzene (B151609) ring will give rise to multiple bands in the 1600-1450 cm⁻¹ region. libretexts.org

Aromatic C-H Stretch: These stretches appear above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: The methylene (CH₂) group adjacent to the carbonyl and nitrile groups will show stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org

Ether (C-O) Stretch: The methoxy group (-OCH₃) will produce characteristic C-O stretching bands, typically in the 1300-1000 cm⁻¹ region.

By analyzing the positions, intensities, and shapes of these absorption bands, the presence of the key functional groups in the molecule can be confirmed.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

| Nitrile | C≡N | 2260 - 2220 | Medium, Sharp |

| Ketone | C=O | 1700 - 1680 | Strong, Sharp |

| Aromatic Ring | C=C | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | =C-H | 3100 - 3000 | Medium to Weak |

| Ether (Aryl-Alkyl) | C-O | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong |

| Methylene | C-H | 3000 - 2850 | Medium |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). Unlike standard mass spectrometry, which measures nominal mass (to the nearest integer), HRMS can determine the mass to several decimal places. This precision allows for the determination of a compound's elemental composition. mdpi.com

For this compound, the molecular formula is C₁₀H₉NO₂. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the monoisotopic mass can be calculated with high precision. This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument.

A close match between the measured and calculated mass (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula, thereby confirming the identity of the compound. rsc.orgnih.gov For instance, research on a related molecule, 3-(4-(chloromethyl)phenyl)-3-oxopropanenitrile, reported a calculated mass of 193.0289 and a found mass of 193.0290, demonstrating the high accuracy of the technique. rsc.org This level of precision is invaluable for distinguishing between isomers or other compounds that may have the same nominal mass but different elemental formulas.

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | - |

| Calculated Exact Mass | 175.063328530 Da | nih.gov |

| Typical Mass Accuracy | < 5 ppm | rsc.orgnih.gov |

Q & A

Q. What are the standard synthetic routes for 3-(3-Methoxyphenyl)-3-oxopropanenitrile, and how are they optimized for yield and purity?

The compound is synthesized via condensation reactions under basic conditions. For example, 3-(3-Methylbenzofuran-2-yl)-3-oxopropanenitrile reacts with CS₂ and CH₃I in a basic medium to form bis(methylthio)acrylonitrile derivatives, achieving yields up to 80% . Key optimization factors include temperature control (room temperature to 50°C), stoichiometric ratios of reagents, and reaction duration (typically 6–12 hours). Purity is confirmed via NMR (¹H/¹³C) and IR spectroscopy, with characteristic peaks for the carbonyl (1690 cm⁻¹) and nitrile (2260 cm⁻¹) groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Strong absorption bands at 2260 cm⁻¹ (C≡N stretch) and 1690 cm⁻¹ (C=O stretch) confirm the nitrile and ketone functionalities .

- NMR : ¹H NMR (400 MHz, CDCl₃) shows aromatic protons at δ 7.42–8.00 ppm and a singlet for the methylene group (-CH₂-) at δ 4.11 ppm. ¹³C NMR confirms the carbonyl carbon at δ 186.6 ppm and the nitrile carbon at δ 113.8 ppm .

- X-ray Crystallography : Used to resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding), with diffraction angles (2θ) reported at 8.25°, 13.25°, and 17.65° for related derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., Hirshfeld analysis) elucidate intermolecular interactions in crystalline derivatives of this compound?

Hirshfeld surface analysis identifies dominant interactions such as H···O (hydrogen bonding) and S···S (disulfide contacts) in derivatives like bis(methylthio)acrylonitrile. These interactions influence crystal packing and stability, with fingerprint plots quantifying contribution percentages (e.g., 15% H···O, 10% S···S) . Density Functional Theory (DFT) calculations further correlate experimental spectral data with theoretical models, validating molecular geometry and electronic properties .

Q. What strategies address contradictions in reaction outcomes when using this compound as a precursor for heterocyclic synthesis?

Discrepancies in product formation (e.g., undesired regioisomers) often arise from substituent electronic effects. For example, electron-withdrawing groups on the phenyl ring can alter reactivity in cyclization reactions. Mitigation strategies include:

Q. How does structural modification of this compound impact its biological activity?

Derivatives with thiazole or benzofuran moieties exhibit enhanced antimicrobial activity. For instance, bis(methylthio)acrylonitrile derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. Activity correlates with:

- Electron-deficient aromatic rings improving membrane penetration.

- Substituents like methylthio groups (-SMe) increasing lipophilicity .

- Table 1 : Bioactivity of Select Derivatives

| Derivative Structure | Microbial Target | MIC (µg/mL) |

|---|---|---|

| Bis(methylthio)acrylonitrile | S. aureus | 8 |

| Thiazolidinone analog | E. coli | 16 |

Q. What are the challenges in characterizing polymorphic forms of this compound derivatives?

Polymorphs, such as those reported in patent literature, are distinguished via XPRD (X-ray powder diffraction). Key challenges include:

- Differentiating solvent-free vs. solvated forms (e.g., hydrate vs. anhydrate).

- Resolving overlapping diffraction peaks (e.g., 15.40° vs. 17.65° 2θ) using Rietveld refinement .

- Correlating thermal stability (DSC/TGA data) with crystallographic data to identify the most thermodynamically stable form .

Methodological Guidance

Q. How to design a kinetic study for reactions involving this compound?

- Step 1 : Use in-situ FTIR or NMR to monitor reactant consumption (e.g., nitrile or carbonyl peak decay).

- Step 2 : Apply the initial rates method under varied temperatures (25–60°C) to determine activation energy (Eₐ) via the Arrhenius equation.

- Step 3 : Compare experimental rate constants (k) with DFT-computed transition states to validate mechanistic pathways .

Q. What precautions are necessary for handling and disposing of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。